

Unveiling 1-Azetidin-1-yl-2-chloro-ethanone: A Technical Guide

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Compound of Interest

Compound Name: 1-Azetidin-1-yl-2-chloro-ethanone

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and chemical properties of **1-Azetidin-1-yl-2-chloro-ethanone**, a valuable building block in medicinal chemistry. This document provides a comprehensive overview of its synthesis, supported by detailed experimental protocols and characterization data.

Introduction

1-Azetidin-1-yl-2-chloro-ethanone, also known by its IUPAC name 1-(azetidin-1-yl)-2-chloroethanone and CAS Registry Number 63177-41-3, is a reactive intermediate belonging to the class of α -halo ketones. The presence of the strained four-membered azetidine ring and the electrophilic chloroacetyl group makes it a versatile reagent for the synthesis of a variety of nitrogen-containing heterocyclic compounds, many of which are of significant interest in drug discovery and development. While the specific historical details of its initial discovery remain elusive in readily available literature, its utility is evident through its appearance as a key intermediate in various patents and synthetic studies.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for **1-Azetidin-1-yl-2-chloro-ethanone** is presented below.

Property	Value	Reference
CAS Number	63177-41-3	
Molecular Formula	C ₅ H ₈ ClNO	
Molecular Weight	133.58 g/mol	
Mass Spectrometry (m/z)	133 (³⁵ Cl), 135 (³⁷ Cl)	[1]

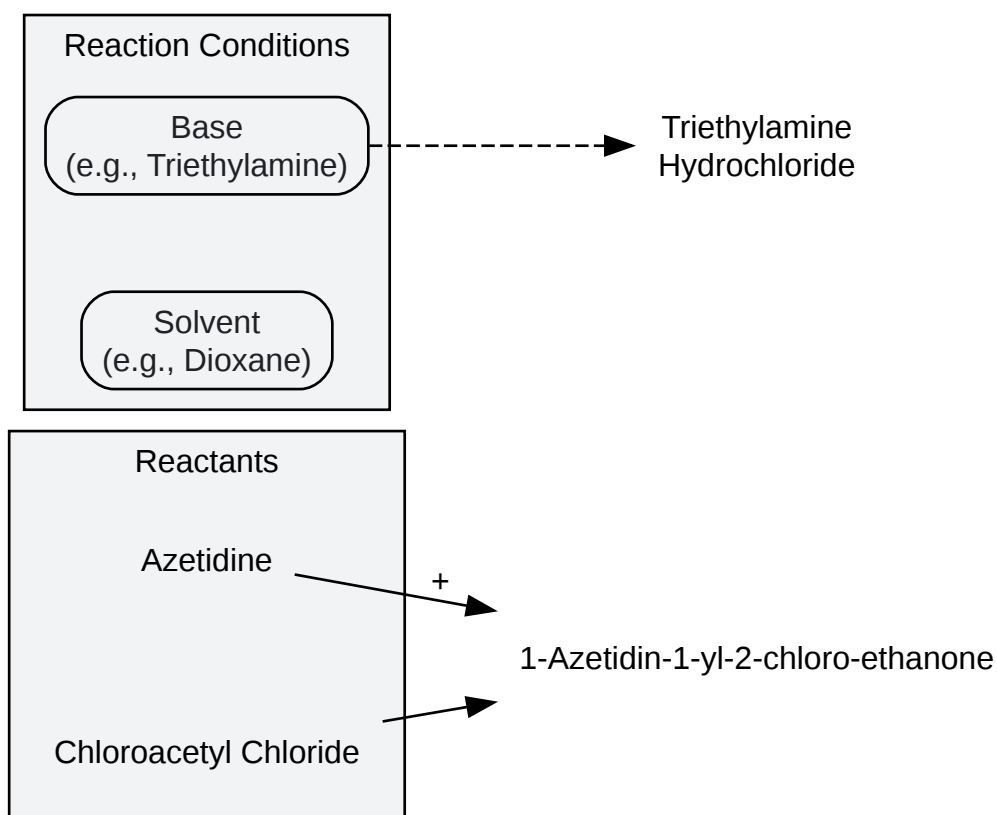
Note: Experimental physical properties such as melting and boiling points are not consistently reported in the surveyed literature.

Synthesis of 1-Azetidin-1-yl-2-chloro-ethanone

The synthesis of **1-Azetidin-1-yl-2-chloro-ethanone** is typically achieved through the acylation of azetidine with chloroacetyl chloride. This reaction is a standard Schotten-Baumann type reaction, where an amine is acylated by an acid chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

General Reaction Scheme

The overall synthetic transformation is depicted below:



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Caption: General synthesis of **1-Azetidin-1-yl-2-chloro-ethanone**.

Detailed Experimental Protocol

While a specific protocol for **1-Azetidin-1-yl-2-chloro-ethanone** is not explicitly detailed in the surveyed literature, a general and analogous procedure can be adapted from the synthesis of similar azetidinone derivatives.[2] The following is a representative experimental protocol:

Materials:

- Azetidine
- Chloroacetyl chloride
- Triethylamine
- 1,4-Dioxane (anhydrous)

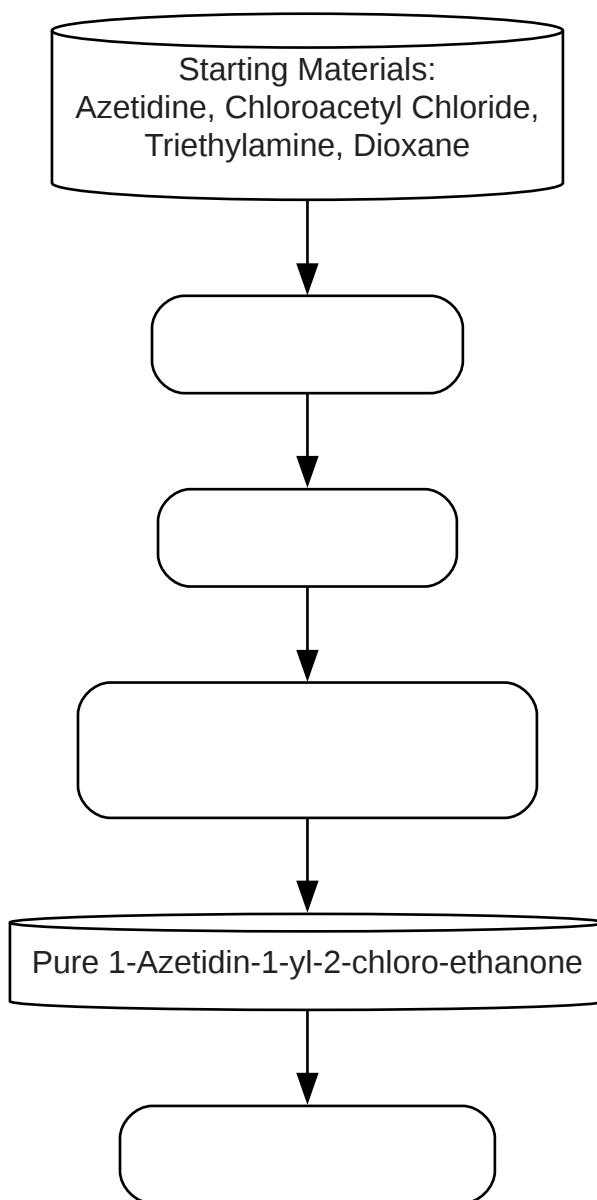
- Ice bath
- Standard laboratory glassware and magnetic stirrer

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve azetidine (1 equivalent) in anhydrous 1,4-dioxane.
- Add triethylamine (1.1 equivalents) to the solution.
- Cool the reaction mixture to 0-5 °C using an ice bath.
- Slowly add a solution of chloroacetyl chloride (1 equivalent) in anhydrous 1,4-dioxane to the cooled reaction mixture via the dropping funnel with vigorous stirring.
- After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, the precipitated triethylamine hydrochloride is removed by filtration.
- The filtrate is concentrated under reduced pressure to yield the crude product.
- The crude **1-Azetidin-1-yl-2-chloro-ethanone** can be further purified by vacuum distillation or column chromatography.

Logical Workflow for Synthesis and Characterization

The logical workflow from starting materials to the final, characterized product is illustrated in the following diagram.



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Caption: Experimental workflow for synthesis and analysis.

Applications in Drug Development

1-Azetidin-1-yl-2-chloro-ethanone serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its bifunctional nature allows for the introduction of the azetidine moiety while the chloro group provides a reactive handle for further derivatization, such as nucleophilic substitution reactions. This makes it a valuable tool for generating libraries of compounds for high-throughput screening in drug discovery programs.

For instance, it has been cited as a reactant in the development of compounds targeting inflammatory disorders.[1]

Conclusion

1-Azetidin-1-yl-2-chloro-ethanone is a synthetically important molecule whose value lies in its utility as a building block for more elaborate chemical structures. While its own history of discovery is not prominently documented, its application in modern synthetic and medicinal chemistry is clear. The provided synthetic protocol, based on established chemical principles for analogous compounds, offers a reliable method for its preparation in a laboratory setting. Further research into its reactivity and the biological activity of its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

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References

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